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Compound of Interest

Compound Name: Elvucitabine

Cat. No.: B1671191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Elvucitabine (also known as β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine or L-Fd4C) is a

potent nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the

treatment of HIV and Hepatitis B virus (HBV) infections.[1] This technical guide provides a

comprehensive overview of its chemical structure and a detailed examination of a key synthetic

route, complete with experimental protocols and quantitative data.

Chemical Structure
Elvucitabine is a synthetic L-cytosine nucleoside analog. Its structure is characterized by a 5-

fluorocytosine base attached to a 2',3'-dideoxy-2',3'-didehydro ribose sugar moiety. The

stereochemistry of the molecule is crucial for its biological activity.

Key Structural Features:

IUPAC Name: 4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-

yl]pyrimidin-2-one

Molecular Formula: C₉H₁₀FN₃O₃

Molar Mass: 227.195 g·mol⁻¹[1]

Stereochemistry: The sugar moiety is an L-ribofuranose derivative with specific

stereocenters at the 1' and 4' positions, which are critical for its interaction with the reverse
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transcriptase enzyme.

The presence of the fluorine atom at the 5-position of the cytosine base enhances the

molecule's antiviral activity. The unsaturated bond in the sugar ring (2',3'-didehydro) is another

key feature of this class of NRTIs.

Chemical Synthesis of Elvucitabine
A notable total synthesis of the α-anomer of elvucitabine has been reported, which provides

valuable insights into the construction of this complex nucleoside analog.[2][3] The synthesis

commences from the readily available starting material, L-lyxose, and proceeds through a

concise nine-step sequence.[2][3] Key transformations in this synthesis include a

stereocontrolled N-glycosidation and a Barton-McCombie deoxygenation to introduce the

double bond in the sugar ring.[2][3]

Synthetic Workflow from L-Lyxose
The following diagram illustrates the key steps in the synthesis of an elvucitabine anomer

starting from L-lyxose.
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Caption: Synthetic workflow for an elvucitabine anomer from L-lyxose.

Quantitative Data for the Synthesis of α-Elvucitabine
The following table summarizes the yields for the key steps in the synthesis of α-elvucitabine
from L-lyxose.
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Step Number Transformation Product Yield (%)

1-3 Acetylation of L-lyxose
L-Lyxofuranose

tetraacetate (3)
72

4
Glycosylation with 5-

fluorocytosine

Protected Nucleoside

(4)
89

5
Deprotection of acetyl

groups

Nucleoside

Intermediate (5)
-

6
Silylation of 5'-

hydroxyl group

Silyl Protected

Nucleoside (6)
-

7
Formation of

bisxanthate
Bisxanthate (7) -

8
Barton-McCombie

Deoxygenation

Unsaturated

Nucleoside (8)
76

9
Final Deprotection

(Desilylation)
α-Elvucitabine -

Overall
Total Synthesis from

L-lyxose
α-Elvucitabine 26

Note: Yields for intermediate steps without explicit values in the source material are marked as

"-". The overall yield is reported as 26%.[2][3]

Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of α-

elvucitabine, based on the reported procedures.[2]

Step 1-3: Preparation of L-Lyxofuranose tetraacetate (3)
Acetylation: L-lyxose is treated with acetic anhydride in the presence of a catalytic amount of

sulfuric acid to afford the crude peracetylated product.

Purification: The crude product is purified by column chromatography on silica gel (Ethyl

acetate/petroleum ether = 1/2 v/v) to yield pure L-lyxofuranose tetraacetate as a colorless oil.
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The overall yield from L-lyxose is 72%.[2]

Step 4: Glycosylation to form Protected Nucleoside (4)
Silylation of Base: 5-Fluorocytosine is silylated by refluxing with hexamethyldisilazane

(HMDS) and a catalytic amount of ammonium sulfate. The excess HMDS is removed under

vacuum.

Coupling Reaction: The silylated 5-fluorocytosine is dissolved in anhydrous dichloroethane.

L-Lyxofuranose tetraacetate (3) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are

added, and the mixture is refluxed.

Workup and Purification: The reaction is quenched with saturated sodium bicarbonate

solution and extracted with dichloromethane. The combined organic layers are dried and

concentrated. The residue is purified by column chromatography to give the protected

nucleoside (4) as a white foam in 89% yield.[2]

Step 8: Barton-McCombie Deoxygenation to form
Unsaturated Nucleoside (8)

Reaction Setup: The bisxanthate intermediate (7) is dissolved in anhydrous toluene.

Radical Reaction: Tri-n-butyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) are

added, and the mixture is refluxed under a nitrogen atmosphere.

Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated,

and the crude product is purified by column chromatography (Ethyl acetate/Methanol = 20/1)

to afford the unsaturated nucleoside (8) as a white foam in 76% yield.[2]

Step 9: Final Deprotection to α-Elvucitabine
Desilylation: The silyl-protected unsaturated nucleoside (8) is treated with

tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Purification: The reaction mixture is concentrated, and the residue is purified by column

chromatography (Ethyl acetate/Methanol = 5/1) to yield the final product, α-elvucitabine, as

a white solid.[2]
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This in-depth guide provides a solid foundation for understanding the chemical nature and

synthesis of elvucitabine. The detailed protocols and quantitative data serve as a valuable

resource for researchers in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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